molecular formula C18H20N2O2 B14363629 N-(2-Benzamidoethyl)-N-ethylbenzamide CAS No. 93638-45-0

N-(2-Benzamidoethyl)-N-ethylbenzamide

Cat. No.: B14363629
CAS No.: 93638-45-0
M. Wt: 296.4 g/mol
InChI Key: DBVWJWBFLXDLJR-UHFFFAOYSA-N
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Description

N-(2-Benzamidoethyl)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to an ethyl chain, which is further connected to another benzamide group through an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzamidoethyl)-N-ethylbenzamide typically involves the acylation of ethylenediamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure control to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzamidoethyl)-N-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

N-(2-Benzamidoethyl)-N-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Benzamidoethyl)-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzamidoethyl)-N-methylbenzamide
  • N-(2-Benzamidoethyl)-N-propylbenzamide
  • N-(2-Benzamidoethyl)-N-butylbenzamide

Uniqueness

N-(2-Benzamidoethyl)-N-ethylbenzamide is unique due to its specific ethyl linkage between the benzamide groups, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

93638-45-0

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[2-[benzoyl(ethyl)amino]ethyl]benzamide

InChI

InChI=1S/C18H20N2O2/c1-2-20(18(22)16-11-7-4-8-12-16)14-13-19-17(21)15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,19,21)

InChI Key

DBVWJWBFLXDLJR-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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